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Compound of Interest

Compound Name: 3-Aminoindolin-2-one

Cat. No.: B1141595

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-Aminoindolin-2-one. Due to the limited availability of experimentally derived spectra for
this specific molecule in public databases, this document collates reference data from closely
related analogs and established principles of spectroscopic analysis. The information herein is
intended to serve as a foundational resource for researchers, scientists, and drug development
professionals engaged in the synthesis, characterization, and application of this and similar
compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for 3-Aminoindolin-2-one
based on the analysis of structurally similar compounds. These values provide a reference
range for the identification and characterization of 3-Aminoindolin-2-one.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

'H NMR (Proton NMR)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Aromatic protons (H4,
~7.20-7.50 m 4H

H5, H6, H7)
~4.50 S 1H Methine proton (H3)
~2.00-3.00 brs 2H Amine protons (-NH2)
~8.00-9.00 brs 1H Amide proton (-NH)

13C NMR (Carbon-13 NMR)

Chemical Shift (6) ppm

Assignment

~175-180 Carbonyl carbon (C2)

~140-145 Quaternary aromatic carbon (C7a)
~125-130 Aromatic methine carbons (C5, C6)
~120-125 Quaternary aromatic carbon (C3a)
~110-115 Aromatic methine carbons (C4, C7)
~55-60 Methine carbon (C3)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?)

Intensity

Assignment

3300-3500 Medium, Sharp (two bands) N-H stretch (primary amine)
3150-3300 Medium, Broad N-H stretch (lactam)

~1680 Strong, Sharp C=0 stretch (lactam)
1600-1620 Medium N-H bend (amine)
1450-1500 Medium C=C stretch (aromatic)
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Table 3: Mass Spectrometry (MS) Data

Parameter Value
Molecular Formula CsHsN20
Molecular Weight 148.16 g/mol
Expected [M]++ (M/z) 148

Key Fragmentation Peaks (m/z) 120, 92, 65

Experimental Protocols

The following sections detail standardized methodologies for acquiring spectroscopic data for
heterocyclic compounds such as 3-Aminoindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra to elucidate the molecular structure of 3-
Aminoindolin-2-one.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of 3-Aminoindolin-2-one in approximately 0.6-0.7
mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCls, or Methanol-d4). The choice of
solvent is critical and should be based on the solubility of the compound.

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as
an internal standard (6 = 0.00 ppm).

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400
MHz or higher field NMR spectrometer. For *H NMR, a standard pulse sequence is used. For
13C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the TMS signal.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 3-Aminoindolin-2-one by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the powdered sample directly onto the ATR crystal
(e.g., diamond or germanium).

Background Spectrum: Record a background spectrum of the empty ATR crystal.

Sample Spectrum: Place the sample on the crystal and apply pressure to ensure good
contact. Record the sample spectrum, typically in the range of 4000-400 cm~1. An
accumulation of 16 to 32 scans is generally sufficient to obtain a high-quality spectrum.[1]

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing
the sample spectrum against the background spectrum. The positions and intensities of the
absorption bands are then analyzed to identify characteristic functional group vibrations.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Aminoindolin-2-

one.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent
such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic system
like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

lonization: The choice of ionization technique is crucial. Electron lonization (EI) is a common
hard ionization technique that provides detailed fragmentation patterns. Electrospray
lonization (ESI) is a softer ionization technique that typically yields the molecular ion peak
with minimal fragmentation.
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e Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on
their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative
abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Aminoindolin-2-one.

Spectroscopic Analysis Workflow for 3-Aminoindolin-2-one
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Caption: General workflow for the spectroscopic characterization of 3-Aminoindolin-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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